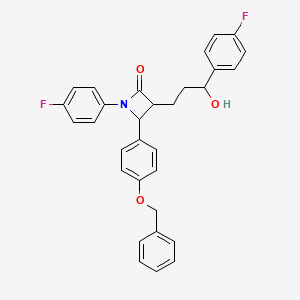4'-O-Benzyloxy(3S,4S)-Ezetimibe
CAS No.:
Cat. No.: VC16487216
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C31H27F2NO3 |
|---|---|
| Molecular Weight | 499.5 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2 |
| Standard InChI Key | KEYVFYMGVLFXQK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
4'-O-Benzyloxy(3S,4S)-Ezetimibe belongs to the azetidin-2-one class of β-lactam compounds, characterized by a four-membered ring structure. The molecule features:
-
Azetidin-2-one core: A strained four-membered ring with a carbonyl group at position 2.
-
Substituents:
The stereochemistry at positions 3 (S) and 4 (S) is critical for biological activity, as improper configuration reduces binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, the target of ezetimibe .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 163222-32-0 | |
| Molecular Formula | C₃₁H₂₇F₂NO₃ | |
| Molecular Weight | 499.55 g/mol | |
| Density | 1.270 g/cm³ | |
| Boiling Point | 706.5 ± 60.0 °C | |
| Flash Point | 381.1 ± 32.9 °C |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4'-O-Benzyloxy(3S,4S)-Ezetimibe involves multi-step enantioselective reactions, as detailed in US Patent 20070259845A1 :
-
Protection of Ezetimibe Precursor:
-
The 4'-hydroxyl group of an ezetimibe intermediate is protected with a benzyl ether using benzyl bromide under basic conditions.
-
Reaction:
-
-
Chiral Induction:
-
Purification:
Industrial-Scale Considerations
-
Catalyst Optimization: Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) enhance reaction efficiency and reduce byproduct formation .
-
Cost-Effectiveness: Benzyl protection avoids expensive hydroxyl-group stabilization methods, making the process economically viable for mass production .
Analytical Characterization and Quality Control
Chromatographic Profiling
A stability-indicating HPLC method developed by Desai et al. (2017) separates 4'-O-Benzyloxy(3S,4S)-Ezetimibe from degradation products and process-related impurities :
-
Column: C18 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
Table 2: HPLC Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 0.1–200 μg/mL |
| Correlation Coefficient | >0.999 |
| LOD | 0.03 μg/mL |
| LOQ | 0.1 μg/mL |
Physicochemical Properties and Stability
Solubility and Partition Coefficient
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and fluorophenyl groups.
Thermal Stability
-
Degradation Onset: 180°C (TGA data), with decomposition producing CO₂ and fluorinated aromatics .
-
Storage Recommendations:
Pharmaceutical Applications and Regulatory Status
Role in Ezetimibe Production
4'-O-Benzyloxy(3S,4S)-Ezetimibe serves as:
-
Synthetic Intermediate: Removes the benzyl group via hydrogenolysis to yield ezetimibe .
-
Quality Control Standard: Quantifies process impurities in drug formulations .
Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume